[3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE
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Overview
Description
[3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[45]DEC-8-YL)METHANONE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring and the spirocyclic framework. Common reagents used in these reactions include dichlorobenzene, isoxazole precursors, and various catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
[3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential building block for more complex molecules.
Biology: Its bioactive properties may be explored for developing new pharmaceuticals or agrochemicals.
Medicine: The compound could serve as a lead compound for drug discovery, particularly in targeting specific biological pathways.
Industry: Its chemical stability and reactivity make it suitable for use in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of [3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE shares similarities with other spirocyclic compounds and isoxazole derivatives.
- Compounds such as spiro[4.5]decane derivatives and other isoxazole-based molecules exhibit comparable chemical properties and reactivity.
Uniqueness
- The combination of the spirocyclic framework and the isoxazole ring in this compound provides a unique structural motif that distinguishes it from other compounds.
- This unique structure contributes to its distinct reactivity and potential applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18Cl2N2O4 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
[3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
InChI |
InChI=1S/C17H18Cl2N2O4/c18-12-2-1-11(9-13(12)19)14-10-15(25-20-14)16(22)21-5-3-17(4-6-21)23-7-8-24-17/h1-2,9,15H,3-8,10H2 |
InChI Key |
VCFOJVZSNWAFNN-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12OCCO2)C(=O)C3CC(=NO3)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CC(=NO3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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